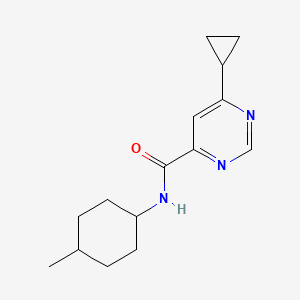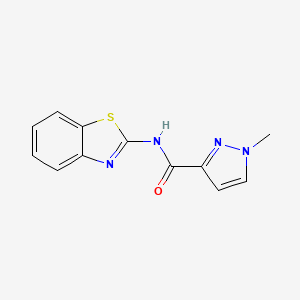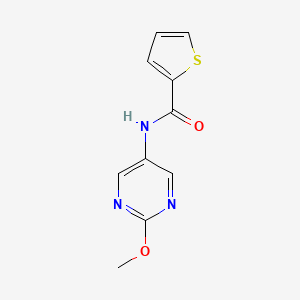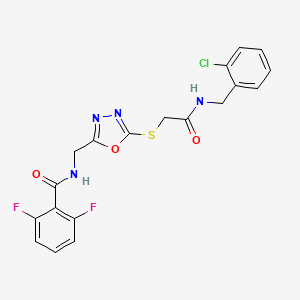
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is highly expressed in immune cells, particularly in T cells and myeloid cells. CPI-444 has been shown to have promising results in preclinical studies as a potential immunotherapy for cancer treatment.
Mechanism of Action
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune cell function. By inhibiting this receptor, this compound enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of adenosine signaling, the enhancement of T cell function, and the promotion of tumor cell death. This compound has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide is its ability to enhance the anti-tumor immune response, which could potentially lead to better outcomes in cancer treatment. However, one limitation of this compound is its specificity for the adenosine A2A receptor, which may limit its effectiveness in certain cancer types.
Future Directions
There are several future directions for research on 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the exploration of its effectiveness in combination with other cancer therapies, the development of biomarkers to predict patient response, and the investigation of its potential use in other diseases, such as autoimmune disorders.
In conclusion, this compound is a promising immunotherapy for cancer treatment that has shown favorable results in preclinical studies. Its ability to enhance the anti-tumor immune response and promote tumor cell death make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with cyclopropylamine to form 4-methylcyclohexylamine. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form this compound.
Scientific Research Applications
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, lung cancer, and renal cell carcinoma. In these models, this compound has been shown to enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress immune cell function. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.
properties
IUPAC Name |
6-cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h8-12H,2-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRMQIUTBIJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2846167.png)


![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)


![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)


![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)